![molecular formula C20H22N4O B6636808 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol](/img/structure/B6636808.png)
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol, also known as ISO-1, is a small molecule inhibitor that has been studied for its potential therapeutic applications.
Wirkmechanismus
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol inhibits the activity of MIF by binding to its tautomerase active site, which prevents the catalysis of tautomerase activity. This leads to downstream effects on MIF signaling pathways, resulting in decreased inflammation and immune response.
Biochemical and Physiological Effects:
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol has been shown to have anti-inflammatory effects in various disease models, including rheumatoid arthritis, sepsis, and colitis. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol has also been shown to have anti-tumor effects in various cancer models, including breast cancer, lung cancer, and melanoma.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol has several advantages for lab experiments, including its small size, specificity for MIF, and ease of synthesis. However, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol has limitations, including its potential off-target effects and the need for further optimization for clinical use.
Zukünftige Richtungen
For 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol research include optimization of the compound, identification of potential combination therapies, and further exploration of its therapeutic potential in various disease models.
Synthesemethoden
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol can be synthesized using a multistep process that involves the reaction of 2-bromo-3,4-dihydroisoquinoline with 4-pyridylhydrazine to form 1-(3,4-dihydro-1H-isoquinolin-2-yl)-4-pyridin-4-yl-1H-pyrazole. This intermediate is then reacted with 2-(2-hydroxy-3-propylphenoxy)propan-1-ol to form 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol has been shown to inhibit the activity of macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine that plays a role in the pathogenesis of many diseases.
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c25-19(14-23-12-8-16-3-1-2-4-18(16)13-23)15-24-20(7-11-22-24)17-5-9-21-10-6-17/h1-7,9-11,19,25H,8,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXINXXOLFVLKMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(CN3C(=CC=N3)C4=CC=NC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.